Batabulin

説明

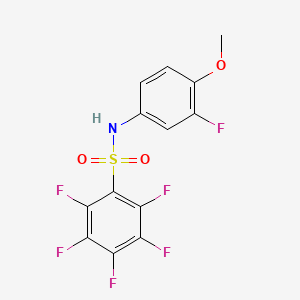

This compound is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. This compound covalently binds to beta tubulin, resulting in a disruption of microtubule polymerization, collapse of the cytoskeleton, cell cycle arrest, and tumor cell apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

disrupts microtubule polymerization by binding certain beta-tubulin isotypes; effective against some multidrug-resistant tumors; structure in first source

See also: this compound Sodium (active moiety of).

Structure

3D Structure

特性

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCIVXTLACYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173230 | |

| Record name | Batabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195533-53-0 | |

| Record name | Batabulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Batabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Batabulin in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batabulin (formerly T138067) is a potent anti-tumor agent that exhibits a unique mechanism of action centered on the covalent and selective inhibition of specific β-tubulin isotypes. This targeted disruption of microtubule polymerization triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. Furthermore, this compound has demonstrated significant efficacy as a vascular disrupting agent (VDA), selectively targeting the tumor vasculature and leading to a rapid shutdown of blood flow within the tumor microenvironment. This dual-action mechanism, coupled with its activity against multidrug-resistant (MDR) cancer cells, positions this compound as a compound of significant interest in oncology research and drug development. This guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning this compound's anti-tumor activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Molecular Mechanism: Covalent Modification of β-Tubulin

The primary molecular target of this compound is the tubulin heterodimer, a fundamental component of microtubules. Unlike many other tubulin-targeting agents that bind reversibly, this compound forms a covalent bond with its target.

1.1. Selective Binding to β-Tubulin Isotypes

This compound selectively targets a subset of β-tubulin isotypes, specifically β1, β2, and β4.[1][2] This selectivity is attributed to the presence of a conserved cysteine residue at position 239 (Cys-239) in these isotypes. The β3-tubulin isotype, which has a serine residue at this position, is not a target for this compound. This isotype-selective binding may contribute to this compound's efficacy against certain tumor types and its ability to overcome some forms of drug resistance.

1.2. Covalent Adduct Formation at Cys-239

The mechanism of covalent modification involves a nucleophilic attack from the thiol group of Cys-239 on the pentafluorophenyl ring of this compound, leading to the displacement of a fluorine atom and the formation of a stable thioether linkage.[2] This irreversible binding event occurs near the colchicine-binding site on β-tubulin, sterically hindering the conformational changes required for tubulin polymerization.

Cellular Consequences of Microtubule Disruption

The covalent modification of β-tubulin by this compound leads to a profound disruption of microtubule dynamics, resulting in a series of observable cellular effects.

2.1. Inhibition of Microtubule Polymerization and Cytoskeletal Collapse

By binding to tubulin dimers, this compound prevents their incorporation into growing microtubules, leading to a net depolymerization and a collapse of the microtubule network.[1][2] This is visibly manifested as a change in cell morphology, with cells losing their defined shape and appearing rounded.[1][2]

2.2. G2/M Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, activates the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding into mitosis.[1][2]

2.3. Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. The disruption of microtubule dynamics is a potent cellular stress signal that leads to the activation of pro-apoptotic signaling cascades.

Data Presentation: In Vitro Effects of this compound on MCF-7 Breast Cancer Cells

| Parameter | Concentration | Exposure Time | Result |

| Cell Cycle Arrest | 30-300 nM | 24 hours | ~25-30% of cells with 4n DNA content (G2/M arrest)[1][2] |

| Apoptosis | 30-300 nM | 24-48 hours | ~25-30% apoptotic cells[1][2] |

| Apoptosis | 100 nM | 48 hours | ~50-80% apoptotic cells[2] |

Signaling Pathways to Apoptosis

The disruption of microtubule dynamics by this compound initiates a complex signaling cascade that converges on the activation of the apoptotic machinery. While the precise pathway for this compound is still under investigation, the general mechanisms for microtubule-disrupting agents involve the modulation of key signaling molecules.

3.1. JNK and Bcl-2 Family Proteins

A central mediator of stress-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling pathway. Disruption of the microtubule network can lead to the activation of JNK, which in turn can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). This relieves the inhibition of pro-apoptotic Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.

3.2. Caspase Activation

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Signaling pathway from this compound-induced microtubule disruption to apoptosis.

Vascular Disrupting Activity

In addition to its direct cytotoxic effects on tumor cells, this compound also functions as a potent vascular disrupting agent (VDA), selectively targeting the immature and poorly organized blood vessels within the tumor microenvironment.

4.1. Mechanism of Vascular Disruption

The vascular disrupting effects of tubulin-binding agents are primarily mediated by their impact on endothelial cells. Disruption of the microtubule cytoskeleton in endothelial cells leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. This process is thought to involve the activation of the RhoA/Rho-kinase signaling pathway.

4.2. The RhoA/Rho-Kinase Pathway

Microtubule depolymerization leads to the release and activation of GEF-H1, a guanine nucleotide exchange factor for the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which phosphorylates and inhibits myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain, leading to actin-myosin-driven contraction, endothelial cell rounding, and disruption of cell-cell junctions. This cascade of events culminates in increased vascular permeability and a shutdown of blood flow within the tumor.

Caption: this compound's vascular disrupting mechanism via the RhoA/ROCK pathway.

In Vivo Anti-Tumor Efficacy

The dual mechanism of action of this compound translates to significant anti-tumor activity in preclinical in vivo models.

Data Presentation: In Vivo Efficacy of this compound in a CCRF-CEM Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Result |

| Male athymic nude mice | Drug-sensitive CCRF-CEM (human acute lymphoblastic leukemia) | This compound (40 mg/kg, intraperitoneal injection) | Once per week on days 5, 12, and 19 | Impaired tumor growth[1][2] |

Potential Mechanisms of Resistance

While this compound has shown efficacy against some MDR cell lines, the development of resistance remains a potential challenge. Mechanisms of resistance to tubulin-binding agents are multifaceted and can include:

-

Alterations in Tubulin Isotype Expression: Upregulation of the β3-tubulin isotype, which is not targeted by this compound, could confer resistance.

-

Mutations in Tubulin Genes: Although less likely for a covalent inhibitor, mutations at or near the Cys-239 binding site could prevent this compound binding.

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump drugs out of the cell, although this compound has shown efficacy in some P-glycoprotein overexpressing cell lines.

-

Alterations in Apoptotic Pathways: Defects in the apoptotic signaling cascade downstream of microtubule disruption could lead to resistance.

Experimental Protocols

7.1. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 30-300 nM) or vehicle control for 24 hours.

-

Cell Harvest: Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

7.2. Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

-

Cell Culture and Treatment: Seed MCF-7 cells and treat with this compound (e.g., 30-300 nM) for the desired duration (e.g., 24-48 hours).

-

Cell Harvest: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry, detecting the fluorescence of both the Annexin V conjugate and PI.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

7.3. In Vivo Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Culture: Culture CCRF-CEM cells under standard conditions.

-

Animal Model: Use male athymic nude mice.

-

Tumor Implantation: Subcutaneously inject a suspension of CCRF-CEM cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumor dimensions with calipers regularly to calculate tumor volume.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal injection according to the specified dosing schedule (e.g., once weekly).

-

Efficacy Evaluation: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound represents a promising anti-tumor agent with a well-defined and unique mechanism of action. Its ability to covalently modify specific β-tubulin isotypes, leading to microtubule disruption, cell cycle arrest, and apoptosis, provides a strong rationale for its development. Furthermore, its activity as a vascular disrupting agent offers a complementary strategy for targeting the tumor microenvironment. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation tubulin-targeting cancer therapies.

References

Batabulin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin, also known as T138067, is a synthetic small molecule that has demonstrated significant potential as an anticancer agent. Its unique mechanism of action, involving the covalent modification of β-tubulin, distinguishes it from many other tubulin inhibitors and contributes to its efficacy against multidrug-resistant (MDR) tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, with a focus on the experimental data and protocols relevant to researchers in the field of drug development.

Discovery and Rationale

This compound was identified as 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene (T138067) through a cell-based high-throughput screening program. The initial observations of cellular morphological changes, including cell rounding and detachment from culture plates, suggested a potential interaction with the cytoskeleton. This led to further investigation into its effects on microtubule dynamics. A key feature of this compound is its ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. This is attributed to its covalent binding mechanism, which may circumvent the efflux pump mechanisms that confer resistance to many other anticancer drugs.[1][2]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound has not been extensively published in peer-reviewed literature, the structure of the molecule, 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, suggests a plausible synthetic route involving the sulfonylation of a substituted aniline.

A potential synthetic pathway can be conceptualized as follows:

Figure 1. Plausible synthetic scheme for this compound.

This proposed synthesis would involve the reaction of 4-amino-3-fluoroanisole with pentafluorobenzenesulfonyl chloride in the presence of a suitable base to facilitate the sulfonamide bond formation. Purification would likely be achieved through standard chromatographic techniques.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule polymerization. It selectively and covalently binds to a subset of β-tubulin isotypes, specifically β1, β2, and β4.[1] The covalent modification occurs at a conserved cysteine residue, Cys-239.[1] This irreversible binding prevents the proper assembly of α- and β-tubulin heterodimers into microtubules, leading to a collapse of the cytoskeleton.

The disruption of microtubule dynamics has profound effects on cellular processes, leading to:

-

Cell Cycle Arrest: Cells treated with this compound exhibit an arrest at the G2/M phase of the cell cycle.[3]

-

Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[2][3]

The signaling pathway from microtubule disruption to apoptosis is a complex cascade of events. A simplified representation is provided below:

Figure 2. This compound's mechanism of action pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (nM) | Reference |

| MCF7 | Breast Cancer (drug-sensitive) | 30 - 300 | [3] |

| MCF7/ADR | Breast Cancer (MDR) | Not specified, but effective | [1] |

| CCRF-CEM | T-cell Leukemia (drug-sensitive) | Not specified, but effective | [3] |

| CCRF-CEM/VBL100 | T-cell Leukemia (MDR) | Not specified, but equally effective as sensitive line | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |

| CCRF-CEM (drug-sensitive) | 40 mg/kg this compound (i.p.) | Once per week on days 5, 12, and 19 | Impaired tumor growth | [3] |

| CCRF-CEM/VBL100 (MDR) | 40 mg/kg this compound (i.p.) | Once per week | Equally efficacious in inhibiting tumor growth as in the sensitive model | [1] |

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of a compound on microtubule formation.

Figure 3. Workflow for in vitro tubulin polymerization assay.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., BRB80) is prepared on ice.

-

Compound Addition: this compound, or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer), is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory concentration (IC50) of this compound.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Cancer cells (e.g., MCF7) are treated with varying concentrations of this compound (e.g., 30-300 nM) for a specified duration (e.g., 24 hours).[3]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis following this compound treatment.

Protocol:

-

Cell Treatment: Cells are treated with this compound (e.g., 30-300 nM) for a defined period (e.g., 24-48 hours).[3]

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye (e.g., propidium iodide).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is quantified.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., CCRF-CEM) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., 40 mg/kg, i.p.) or a vehicle control according to a specific dosing schedule (e.g., once weekly).[1][3]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: The tumor growth in the this compound-treated group is compared to the control group to determine the extent of tumor growth inhibition.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study specifically for a series of this compound analogues has not been prominently published. However, the unique chemical features of this compound—the pentafluorophenylsulfonamide moiety and the fluoro- and methoxy-substituted phenyl ring—are critical for its covalent interaction with Cys-239 of β-tubulin and its overall biological activity. Future SAR studies would be invaluable in optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.

Conclusion

This compound is a promising antitumor agent with a distinct mechanism of action that allows it to overcome multidrug resistance. Its ability to covalently bind to and inhibit the polymerization of β-tubulin leads to G2/M cell cycle arrest and apoptosis in cancer cells. The preclinical data demonstrate its potential for the treatment of various cancers, particularly those that have developed resistance to conventional chemotherapies. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic potential.

References

- 1. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Batabulin's Binding Affinity for β-Tubulin Isotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin (formerly known as T138067) is a potent antitumor agent that disrupts microtubule dynamics, a critical process for cell division. Its mechanism of action involves the selective, covalent binding to specific β-tubulin isotypes. This technical guide provides an in-depth overview of this compound's interaction with β-tubulin, focusing on its binding characteristics and the experimental methodologies relevant to its study. While direct quantitative binding affinity data for this covalent inhibitor is not extensively available in the public domain, this guide synthesizes the current understanding of its mechanism and outlines key experimental protocols for its characterization.

Introduction: The Mechanism of Action of this compound

This compound is a small molecule that exhibits its antimitotic effects by covalently modifying a specific cysteine residue on β-tubulin subunits. This irreversible binding disrupts the normal process of microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[1].

A key feature of this compound is its selectivity for a subset of β-tubulin isotypes. The human genome encodes for several β-tubulin isotypes, which exhibit tissue-specific expression patterns and can influence microtubule properties. This compound selectively targets isotypes that possess a cysteine residue at position 239 (Cys-239).

Isotype Selectivity of this compound

This compound's covalent modification occurs at a conserved Cys-239 residue shared by the βI, βII, and βIV tubulin isotypes. The βIII-tubulin isotype, which contains a serine residue at position 239, is notably resistant to modification by this compound. This selectivity provides a potential avenue for targeted cancer therapy, as the expression levels of different β-tubulin isotypes can vary between normal and cancerous tissues, and are often implicated in drug resistance.

Quantitative Analysis of this compound's Binding

Due to the covalent nature of this compound's interaction with β-tubulin, traditional equilibrium-based binding affinity constants such as the dissociation constant (Kd) or inhibition constant (Ki) are not typically reported. The binding is essentially irreversible, making the concept of a dissociation equilibrium less relevant.

Table 1: Summary of this compound's Interaction with β-Tubulin Isotypes

| β-Tubulin Isotype | Cys-239 Residue | This compound Binding | Quantitative Data (IC50 for Polymerization) |

| βI | Present | Covalent Modification | Not Available |

| βII | Present | Covalent Modification | Not Available |

| βIII | Absent (Serine) | No Modification | Not Applicable |

| βIV | Present | Covalent Modification | Not Available |

Experimental Protocols

While specific, detailed protocols for quantifying this compound's binding affinity are not published, the following methodologies are standard in the field of tubulin-targeting agents and can be adapted for studying covalent inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and/or the maximum extent of this increase.

Detailed Methodology:

-

Tubulin Preparation: Purified, assembly-competent tubulin (ideally, isotypically pure βI, βII, or βIV tubulin) is required. Tubulin is typically stored at -80°C and should be thawed on ice immediately before use.

-

Reaction Mixture Preparation: A polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) is prepared and kept on ice. A stock solution of GTP (a necessary cofactor for polymerization) is added to the buffer to a final concentration of 1 mM.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the polymerization buffer.

-

Assay Setup:

-

In a pre-chilled 96-well plate, add the desired concentrations of this compound or vehicle control.

-

Add the purified tubulin to each well. The final tubulin concentration is typically in the range of 1-3 mg/mL.

-

The plate is then transferred to a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition: The absorbance at 340 nm is measured every 30-60 seconds for a period of 30-60 minutes.

-

Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. IC50 values can be determined by plotting the inhibition of polymerization against the concentration of this compound.

Mass Spectrometry for Covalent Adduct Identification

This technique is crucial for confirming the covalent binding of this compound to Cys-239 of specific β-tubulin isotypes.

Principle: Mass spectrometry can identify the precise mass of a protein or its peptide fragments. A covalent modification by this compound will result in a predictable mass shift in the tubulin protein or the peptide containing Cys-239.

Detailed Methodology:

-

Incubation: Purified β-tubulin isotypes (I, II, III, and IV) are incubated with an excess of this compound for a sufficient time to allow for covalent modification. A control sample without this compound is also prepared.

-

Protein Digestion: The tubulin samples are denatured, reduced, and alkylated, followed by digestion with a protease such as trypsin. Trypsin cleaves the protein into smaller peptides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The resulting peptide mixtures are separated by reverse-phase liquid chromatography.

-

The separated peptides are then introduced into a mass spectrometer.

-

The mass spectrometer is operated in a data-dependent acquisition mode, where it first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS2 scan).

-

-

Data Analysis:

-

The MS data is analyzed using specialized software to identify the peptide sequences.

-

The mass spectra of the peptide containing Cys-239 from the this compound-treated samples are compared to the control samples.

-

A mass shift corresponding to the molecular weight of this compound on the Cys-239-containing peptide confirms the covalent modification.

-

By comparing the results from the different β-tubulin isotypes, the selectivity of this compound can be confirmed.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Covalent Adduct Identification

Caption: Workflow for identifying this compound's covalent adduct on β-tubulin.

Conclusion

This compound represents a promising class of anticancer agents with a distinct mechanism of action involving the selective covalent inhibition of specific β-tubulin isotypes. While the covalent nature of its binding makes traditional affinity measurements challenging, its potent and selective disruption of microtubule dynamics is well-documented. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other covalent tubulin inhibitors. Future research focusing on the kinetics of covalent modification and the development of isotype-specific cellular models will be crucial for fully elucidating the therapeutic potential of this compound.

References

In-Vitro Studies of Batabulin-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin, also known as T138067, is a synthetic small molecule that has demonstrated potent antitumor activity in various preclinical in-vitro and in-vivo models. As a tubulin-binding agent, this compound disrupts the dynamic instability of microtubules, a critical component of the cellular cytoskeleton. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the in-vitro studies on this compound-induced apoptosis, focusing on its mechanism of action, key signaling pathways, quantitative data from various cancer cell lines, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action involves its selective and covalent binding to a cysteine residue (Cys-239) on β-tubulin subunits. This binding event disrupts the polymerization of tubulin into microtubules, which are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, a critical checkpoint for ensuring proper chromosome segregation. Unable to proceed through mitosis, the cancer cells are ultimately driven into the apoptotic pathway.

Quantitative Data on this compound's In-Vitro Efficacy

The cytotoxic and apoptotic effects of this compound have been quantified across various human cancer cell lines. The following tables summarize key findings from in-vitro studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (hrs) |

| HBL-100 | Breast Cancer | 0.2 | Alamar Blue | 70 |

Note: Data on IC50 values for a wider range of cancer cell lines for this compound is limited in the public domain. The provided data is based on available information.

Table 2: Apoptosis Induction by this compound in MCF7 Breast Cancer Cells

| This compound Concentration (nM) | Incubation Time (hrs) | Percentage of Apoptotic Cells (%) |

| 30-300 | 24-48 | 25-30 |

| 100 | 48 | 50-80 |

Table 3: Cell Cycle Arrest Induced by this compound in MCF7 Breast Cancer Cells

| This compound Concentration (nM) | Incubation Time (hrs) | Percentage of Cells in G2/M Phase (%) |

| 30-300 | 24 | ~25-30 (tetraploid DNA content) |

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-step process involving a complex network of signaling molecules. The primary trigger is the sustained G2/M arrest due to microtubule disruption. This mitotic arrest is known to activate the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and subsequent activation of caspases.

While specific studies detailing the complete this compound-induced apoptotic signaling cascade are not extensively available, the general pathway for microtubule-targeting agents can be inferred. The prolonged mitotic arrest leads to the activation of the spindle assembly checkpoint (SAC), which in turn can trigger the mitochondrial apoptotic pathway. This involves an imbalance in the pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of initiator caspase-9, which then activates effector caspases like caspase-3, leading to the execution of apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to study this compound-induced apoptosis.

In-Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the in-vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin protein (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

-

96-well, half-area, clear bottom plates.

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

On ice, add various concentrations of this compound or vehicle control (DMSO) to the tubulin-GTP mixture.

-

Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in the microplate spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

References

Batabulin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin (formerly T138067) is a synthetic, small-molecule, anti-cancer agent that acts as a potent inhibitor of tubulin polymerization. By covalently binding to a specific cysteine residue on β-tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic pentafluorophenylsulfonamide derivative. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide[1] |

| CAS Number | 195533-53-0[1] |

| Molecular Formula | C₁₃H₇F₆NO₃S[1] |

| SMILES | O=S(C1=C(F)C(F)=C(F)C(F)=C1F)(NC2=CC=C(OC)C(F)=C2)=O[2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 371.26 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: 100 mg/mL (269.35 mM) | [3] |

| DMF: 30 mg/mL | [2] | |

| Ethanol: 30 mg/mL | [2] | |

| Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [2] |

Pharmacological Properties

This compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including those with multidrug resistance. Its primary pharmacological effect is the disruption of microtubule dynamics.

In Vitro Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| MCF-7 | Breast Cancer | Not specified, but cytotoxic effects observed at 30-300 nM | [3] |

| Various drug-sensitive and -resistant cancer cell lines | - | 11-165 nM | [2] |

In Vitro Tubulin Polymerization Inhibition

| Assay System | IC₅₀ (µM) | Source |

| Bovine brain tubulin | 2 µM | [2] |

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, such as half-life, clearance, and bioavailability, are not extensively reported in the publicly available literature. Clinical trials have been conducted, but specific quantitative pharmacokinetic parameters from these studies are not detailed in the search results.[4] For other orally administered tubulin inhibitors, terminal elimination half-lives can be prolonged, for instance, ranging from 18 to 73.5 hours for one such agent.[5] Another novel oral tubulin inhibitor, PTC596, exhibited a terminal half-life of 12 to 15 hours at most doses tested.[4] Preclinical studies in mice with other tubulin antagonists have shown oral bioavailability ranging from 21% to 50%.[6]

Mechanism of Action

This compound exerts its anti-cancer effects by covalently modifying β-tubulin, leading to the disruption of microtubule dynamics, which in turn induces cell cycle arrest and apoptosis.

Covalent Binding to β-Tubulin

This compound selectively and covalently binds to Cysteine 239 (Cys-239) of β-tubulin isotypes β1, β2, and β4. This modification is thought to occur via a nucleophilic aromatic substitution reaction where the thiol group of Cys-239 displaces the para-fluorine atom of the pentafluorophenyl ring of this compound. This covalent adduction physically obstructs the polymerization of tubulin dimers into microtubules.

Disruption of Microtubule Dynamics

The covalent modification of β-tubulin by this compound inhibits its ability to polymerize, leading to a collapse of the microtubule cytoskeleton. This disruption of the dynamic microtubule network is a critical event that triggers downstream cellular responses.

Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M transition phase. In MCF-7 breast cancer cells, treatment with 30-300 nM this compound for 24 hours resulted in approximately 25-30% of cells having a tetraploid (4n) DNA content, indicative of G2/M arrest.[3] This arrest is primarily mediated by the cyclin B1/CDK1 complex, a key regulator of the G2/M transition.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases. While the precise effects of this compound on the expression of all Bcl-2 family members have not been fully elucidated, it is known that the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins is crucial. In response to anti-tubulin agents, a decline in the levels of the anti-apoptotic protein Mcl-1 has been observed, which potentiates cell death.[7] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, with caspase-3 being a key executioner caspase.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound's mechanism of action.

Caption: Workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar tubulin-inhibiting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Materials:

-

Purified tubulin (>99% pure, bovine or porcine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1] Keep the mixture on ice.

-

Add various concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[2]

-

The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the concentration of this compound.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

-

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This technique is used to measure the changes in the expression levels of specific proteins involved in the cell cycle and apoptosis following this compound treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin B1, Mcl-1, cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by chemiluminescence.

-

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Mcl-1, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image of the blot and perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.[9][10]

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its ability to covalently modify β-tubulin leads to potent disruption of microtubule dynamics, resulting in G2/M cell cycle arrest and apoptosis. The detailed chemical, pharmacological, and mechanistic data, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to further investigate and potentially advance this compound or similar compounds in the pursuit of novel cancer therapies. Further studies are warranted to fully elucidate its in vivo pharmacokinetic profile and to identify predictive biomarkers for its efficacy.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. caspase3 assay [assay-protocol.com]

- 4. Pharmacokinetics and Safety of PTC596, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial and pharmacokinetics of the tubulin inhibitor 1069C85--a synthetic agent binding at the colchicine site designed to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitivity to antitubulin chemotherapeutics is regulated by MCL1 and FBW7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 1 Maximal Use Pharmacokinetic Study of Tirbanibulin Ointment 1% in Subjects With Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.abclonal.com [static.abclonal.com]

- 10. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Batabulin's Role in Cell Cycle Arrest at the G2/M Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin (formerly T138067) is a potent anti-tumor agent that has demonstrated efficacy in preclinical models, including those resistant to conventional chemotherapeutics. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth examination of this compound's core function in inducing cell cycle arrest at the G2/M phase. It details the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate its mechanism. Quantitative data from various studies are summarized to provide a comprehensive overview of its potency and effects across different cancer cell lines. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of this checkpoint is a hallmark of cancer, making it an attractive target for therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which orchestrates chromosome alignment and separation. Agents that interfere with microtubule dynamics can activate the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition and subsequent induction of apoptosis in cancer cells.

This compound is a small molecule that covalently and selectively binds to a subset of β-tubulin isotypes.[1] This irreversible binding disrupts the normal process of microtubule polymerization, leading to a cascade of events that culminate in G2/M phase cell cycle arrest and programmed cell death.[1] This guide will explore the intricate details of this process.

Mechanism of Action: Microtubule Disruption

This compound's primary molecular target is β-tubulin. It selectively forms a covalent bond with a conserved cysteine residue (Cys-239) present in the β1, β2, and β4 tubulin isotypes.[1] This covalent modification physically obstructs the assembly of tubulin heterodimers into microtubules, effectively leading to microtubule depolymerization.[1] The collapse of the microtubule cytoskeleton disrupts numerous cellular functions, most critically the formation and function of the mitotic spindle.

Signaling Pathway to G2/M Arrest

The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), a complex signaling network that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. The key steps in this pathway are:

-

Microtubule Depolymerization: this compound's binding to β-tubulin inhibits microtubule polymerization, leading to a net depolymerization of the microtubule network.

-

Unattached Kinetochores: The absence of stable microtubule attachments to the kinetochores of chromosomes serves as a "wait" signal.

-

SAC Activation: Unattached kinetochores recruit and activate a cascade of SAC proteins, including Mad2 and BubR1.

-

APC/C Inhibition: The activated SAC proteins form a complex that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.

-

Cyclin B1 Accumulation: The APC/C is responsible for targeting Cyclin B1 for proteasomal degradation. Its inhibition by the SAC leads to the accumulation of Cyclin B1.

-

Sustained CDK1 Activity: Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis. The high levels of Cyclin B1 maintain CDK1 in an active state.

-

G2/M Arrest: Sustained CDK1 activity prevents the cell from exiting mitosis, resulting in a prolonged arrest at the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Data on G2/M Arrest

The efficacy of this compound in inducing G2/M arrest has been quantified in various cancer cell lines. The following table summarizes the key findings.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M | Reference |

| MCF7 | Breast Cancer | 30-300 nM | 24 hours | ~25-30% (4n DNA content) | [1] |

Note: This table will be expanded as more quantitative data from diverse cancer cell lines becomes available.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's effect on the cell cycle and microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~610 nm. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound at various concentrations

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: On ice, prepare a tubulin solution in polymerization buffer.

-

Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (final concentration 1 mM), and either this compound at the desired concentration or vehicle control.

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.

CDK1 Kinase Activity Assay by Western Blot

This assay measures the activity of CDK1, a key driver of the G2/M transition, in cell lysates.

Materials:

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

Recombinant Histone H1 (substrate for CDK1)

-

Kinase reaction buffer

-

ATP

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against phospho-Histone H1

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse in a suitable buffer. Determine the protein concentration of the lysates.

-

Kinase Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate, recombinant Histone H1, kinase reaction buffer, and ATP. Incubate at 30°C for 30 minutes.

-

SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated Histone H1. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescence detection system. The intensity of the phospho-Histone H1 band is proportional to the CDK1 activity in the cell lysate.

Conclusion

This compound represents a promising class of anti-cancer agents that effectively induce G2/M cell cycle arrest and apoptosis by targeting microtubule polymerization. Its unique covalent binding mechanism offers potential advantages in overcoming certain forms of drug resistance. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other microtubule-targeting agents. Future studies should focus on expanding the quantitative analysis of this compound's effects across a broader range of cancer types and exploring its potential in combination therapies.

References

An In-Depth Technical Guide to the Covalent Binding of Batabulin to Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Batabulin, an antitumor agent that covalently binds to tubulin. This compound's selective interaction with specific β-tubulin isotypes disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details the experimental protocols to investigate this covalent binding and its cellular consequences, presents quantitative data from relevant studies, and visualizes the key pathways and workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a key target for anticancer drug development.[3] this compound (formerly T138067) is a potent antitumor agent that disrupts microtubule polymerization.[4][5] A key feature of this compound's mechanism is its ability to form a covalent bond with tubulin, leading to irreversible inhibition.[4] This guide delves into the specifics of this covalent interaction and provides the technical information required to study it.

Mechanism of Covalent Binding

This compound selectively targets a subset of β-tubulin isotypes.[4][5] The covalent modification occurs at a conserved cysteine residue, Cys-239, which is present in the βI, βII, and βIV tubulin isotypes.[5] This irreversible binding disrupts the normal process of microtubule polymerization, leading to a collapse of the cytoskeleton.[4]

Signaling Pathway of this compound Action

The covalent binding of this compound to β-tubulin initiates a cascade of events culminating in apoptotic cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Incubation Time | Reference |

|---|---|---|---|---|

| LNCaP | MTT Assay | ~10 nM | 48 hours | [6] |

| HCT-116 | MTT Assay | 2.89 µM | Not Specified | [7] |

| HepG-2 | MTT Assay | Not Specified | Not Specified | [7] |

| MCF-7 | MTT Assay | Not Specified | Not Specified |[7] |

Table 2: Cellular Effects of this compound on MCF7 Cells

| Concentration | Incubation Time | Effect | Observation | Reference |

|---|---|---|---|---|

| 30-300 nM | 24 hours | Cell Cycle Arrest | ~25-30% of cells with 4n DNA content (G2/M arrest) | [4][5][8] |

| 30-300 nM | 24-48 hours | Apoptosis | 25-30% apoptotic cells | [4][5] |

| 100 nM | 48 hours | Apoptosis | ~50-80% of cell population undergoing apoptosis |[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the covalent binding of this compound to tubulin and its cellular consequences.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.[9]

Materials:

-

Purified tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol)[10]

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole (positive control for polymerization inhibition)

-

Pre-warmed 96-well plates

-

Temperature-controlled spectrophotometer/plate reader

Procedure:

-

Resuspend purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[9]

-

Add this compound (or control compounds) at desired concentrations to the tubulin solution on ice. For vehicle control, add an equivalent volume of DMSO.

-

Transfer 100 µL of the reaction mixture into the wells of a pre-warmed 96-well plate at 37°C.[9]

-

Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C in a plate reader.[9][10]

-

Plot absorbance versus time to generate polymerization curves.

Identification of Covalent Adduct Formation

Principle: This method visualizes the covalent binding of radiolabeled this compound to tubulin.

Materials:

-

[³H]-Batabulin

-

Cell culture (e.g., MCF7 cells)

-

Lysis buffer

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

X-ray film or phosphorimager

Procedure:

-

Treat cells with [³H]-Batabulin for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Transfer the separated proteins to a PVDF membrane.

-

Expose the membrane to X-ray film or a phosphorimager to detect the radiolabeled this compound-tubulin adduct.

Principle: To confirm the identity of the protein bound to this compound as β-tubulin.

Materials:

-

PVDF membrane from the autoradiography experiment

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-β-tubulin antibody[13]

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

After autoradiography, block the PVDF membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-tubulin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence reagent.

Principle: To confirm the covalent modification and identify the specific amino acid residue (Cys-239) on β-tubulin that is modified by this compound.[3][14]

Materials:

-

Purified tubulin

-

This compound

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate purified tubulin with this compound.

-

Separate the this compound-tubulin complex from unbound this compound.

-

Digest the complex with trypsin to generate peptides.

-

Analyze the peptide mixture by LC-MS/MS.[15]

-

Search the MS/MS data for a peptide containing Cys-239 with a mass shift corresponding to the addition of this compound.

Cell-Based Assays

Principle: To quantify the cell cycle arrest induced by this compound using flow cytometry.[16]

Materials:

-

Cancer cell line (e.g., MCF7)

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase[16][17][18]

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[18]

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

-

Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]

Principle: To detect and quantify apoptosis induced by this compound. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20][21]

Materials:

-

Cancer cell line (e.g., MCF7)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19][20][22]

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.[20]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[20][21]

-

Incubate for 15 minutes at room temperature in the dark.[20]

-

Analyze the cells by flow cytometry.[21] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[20]

Visualized Workflows

Workflow for Investigating this compound's Covalent Binding to Tubulin

Workflow for Analyzing Cellular Effects of this compound

Conclusion

This compound represents a significant class of antitumor agents that function through the covalent modification of tubulin. The methodologies and data presented in this guide provide a robust framework for researchers to investigate its mechanism of action further. Understanding the intricacies of the this compound-tubulin interaction is crucial for the development of novel and more effective cancer therapeutics that can overcome mechanisms of drug resistance.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. SDS-PAGE [assay-protocol.com]

- 12. SDS-PAGE Protocol | Rockland [rockland.com]

- 13. beta-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]

- 14. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

The Rise and Fall of Batabulin: A Microtubule-Targeting Antitumor Agent

A Technical Guide on the Developmental History, Mechanism of Action, and Clinical Evaluation of Batabulin (T138067)

Introduction

This compound (formerly known as T138067) is a synthetic, small-molecule antitumor agent that garnered significant interest in the late 1990s and early 2000s for its novel mechanism of action targeting tumor vasculature and cell division. Developed by Tularik Inc., this compound showed promise in preclinical studies, leading to its advancement into clinical trials for various cancers. This in-depth technical guide provides a comprehensive overview of the history of this compound's development, its molecular mechanism, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

History and Development

The development of this compound emerged from the broader scientific effort to identify novel cancer therapeutics that could overcome the limitations of existing chemotherapies, particularly drug resistance. Tularik Inc., a biotechnology company founded in 1991, focused on the discovery of drugs that regulate gene expression. Their research led to the identification of this compound as a potent inhibitor of microtubule polymerization.

A key milestone in this compound's development was the elucidation of its unique covalent binding mechanism to β-tubulin. Preclinical studies demonstrating its efficacy in multidrug-resistant tumor models further fueled optimism for its clinical potential. Tularik advanced this compound into a series of clinical trials to evaluate its safety and efficacy in various solid tumors. In 2004, Tularik was acquired by Amgen, a global biotechnology company, for $1.3 billion.[1] Despite the initial promise, the clinical development of this compound was ultimately discontinued.

Mechanism of Action

This compound exerts its antitumor effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Covalent Binding to β-Tubulin

The primary mechanism of action of this compound involves its covalent and selective binding to a subset of β-tubulin isotypes. Specifically, it modifies the cysteine residue at position 239 (Cys-239) of β1, β2, and β4 tubulin isotypes. This irreversible binding prevents the polymerization of tubulin heterodimers into microtubules.